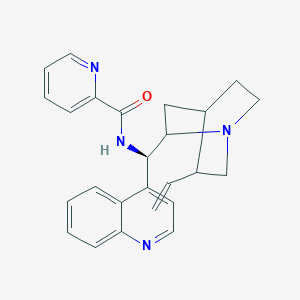
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- is a compound that belongs to the class of pyridinecarboxamides This compound is known for its unique chemical structure, which includes a pyridine ring and a cinchonan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- typically involves a multi-step process. One common method starts with the conversion of 2-picoline to 2-cyanopyridine through ammoxidation in a stainless-steel fixed-bed reactor at 370°C using vanadium pentoxide (V2O5) loaded on titanium dioxide (TiO2) as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using manganese dioxide (MnO2) as an oxidant at 70°C .
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
化学反応の分析
Types of Reactions
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and MnO2 under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- can yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
科学的研究の応用
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds
作用機序
The mechanism of action of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival .
類似化合物との比較
Similar Compounds
Picolinamide: A pyridinecarboxamide with similar structural features but different biological activities.
Nicotinamide: Another pyridinecarboxamide known for its role as a vitamin (Vitamin B3) and its involvement in metabolic processes.
Isonicotinamide: A structural isomer of nicotinamide with distinct pharmacological properties.
Uniqueness
2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- stands out due to its unique combination of a pyridine ring and a cinchonan moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C25H26N4O |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23?,24-/m1/s1 |
InChIキー |
DKBSGEPCDLMFJP-NVTLTSMNSA-N |
異性体SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


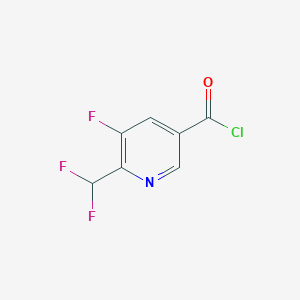
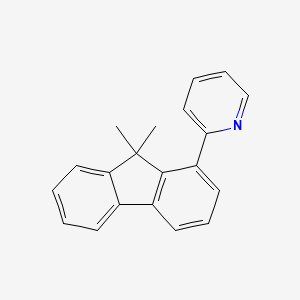
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
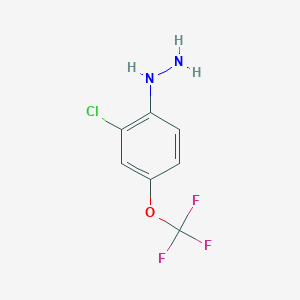
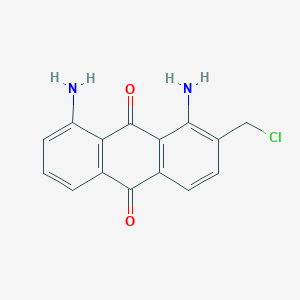
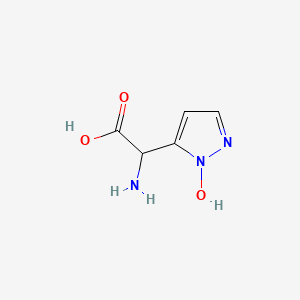
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
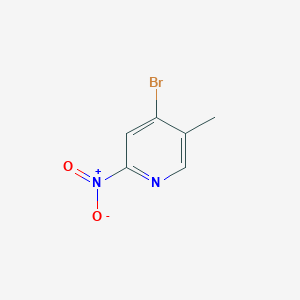
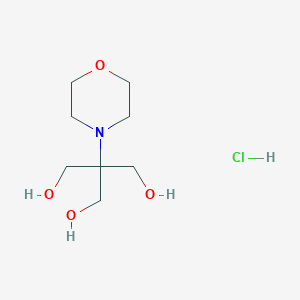
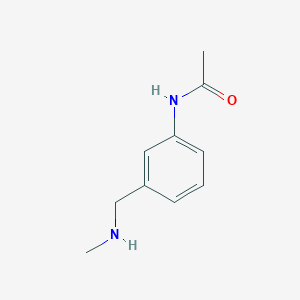
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)


